molecular formula C14H21FN2O4S B513309 2-(4-((3-Ethoxy-4-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 941003-15-2

2-(4-((3-Ethoxy-4-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B513309
CAS No.: 941003-15-2
M. Wt: 332.39g/mol
InChI Key: MIOSMKCGVUNVAE-UHFFFAOYSA-N
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Description

  • **Starting

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((3-Ethoxy-4-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol typically involves multiple steps:

  • Formation of the Ethoxy-Fluorophenyl Sulfonyl Intermediate

      Starting Materials: 3-Ethoxy-4-fluoroaniline and sulfonyl chloride.

      Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

      Procedure: The 3-ethoxy-4-fluoroaniline is reacted with sulfonyl chloride to form the ethoxy-fluorophenyl sulfonyl chloride intermediate.

  • Coupling with Piperazine

      Starting Materials: The ethoxy-fluorophenyl sulfonyl chloride intermediate and piperazine.

      Reaction Conditions: The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran, with a base to facilitate the coupling.

      Procedure: The intermediate is reacted with piperazine to form the sulfonyl piperazine derivative.

Properties

IUPAC Name

2-[4-(3-ethoxy-4-fluorophenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O4S/c1-2-21-14-11-12(3-4-13(14)15)22(19,20)17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,2,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOSMKCGVUNVAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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